![molecular formula C16H20Cl2N2O3 B14377985 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate CAS No. 90096-32-5](/img/structure/B14377985.png)
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further linked to an ethyl 3-oxobutanoate moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate typically involves the reaction of 2,5-dichloroaniline with piperazine to form 2,5-dichlorophenylpiperazine. This intermediate is then reacted with ethyl 3-oxobutanoate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents and reaction conditions may be adjusted to ensure cost-effectiveness and environmental safety.
化学反応の分析
Types of Reactions
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are explored for their potential use in treating neurological disorders, such as schizophrenia and depression.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate involves its interaction with specific molecular targets. Piperazine derivatives are known to act on neurotransmitter receptors, such as dopamine and serotonin receptors. The compound may function as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.
類似化合物との比較
Similar Compounds
Cariprazine: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.
Risperidone: Another antipsychotic with a similar piperazine structure.
Olanzapine: Atypical antipsychotic with a different chemical structure but similar pharmacological effects.
Uniqueness
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dichlorophenyl group and ethyl 3-oxobutanoate moiety contribute to its unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
90096-32-5 |
|---|---|
分子式 |
C16H20Cl2N2O3 |
分子量 |
359.2 g/mol |
IUPAC名 |
2-[4-(2,5-dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C16H20Cl2N2O3/c1-12(21)10-16(22)23-9-8-19-4-6-20(7-5-19)15-11-13(17)2-3-14(15)18/h2-3,11H,4-10H2,1H3 |
InChIキー |
STJVLLVXMVRROW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)OCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



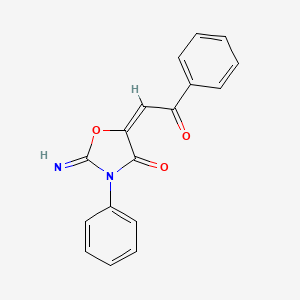

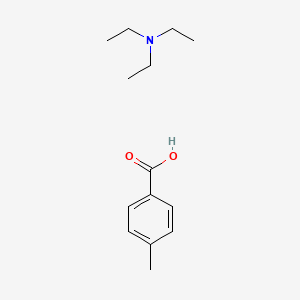
![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
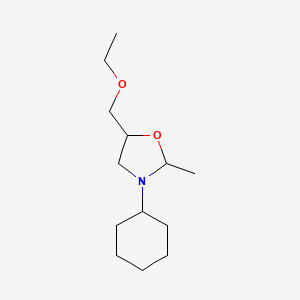
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)
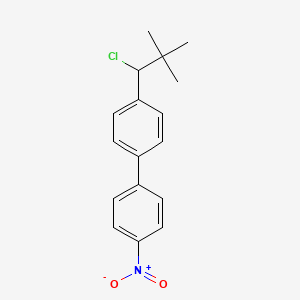
![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)
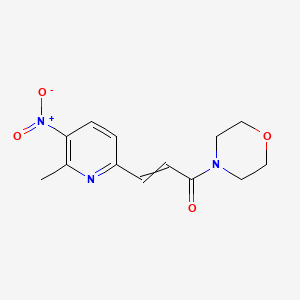
![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
